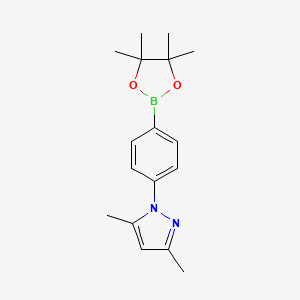

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

説明

This compound (CAS: 937796-06-0) is a pyrazole derivative featuring a 3,5-dimethyl-substituted pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring. Its dual functionality enables versatile applications in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation in organic synthesis .

特性

IUPAC Name |

3,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O2/c1-12-11-13(2)20(19-12)15-9-7-14(8-10-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERWCEBXGSSDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640466 | |

| Record name | 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-06-0 | |

| Record name | 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the dioxaborolane group: This step involves the borylation of the phenyl ring using a boronic acid or boronate ester in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the pyrazole formation and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl ring.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Products may include hydroxylated or carbonylated derivatives.

Reduction: Reduced forms of the pyrazole or phenyl ring.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

科学的研究の応用

Organic Synthesis

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole serves as a valuable building block in organic synthesis. Its boronate ester functionality allows it to participate in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties . The incorporation of the boronate group may enhance the bioavailability and efficacy of these compounds in pharmaceutical formulations .

Materials Science

In materials science, 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole can be utilized in the development of advanced materials such as polymers and electronic devices. The unique electronic properties imparted by the boronate group allow for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the efficient synthesis of various pyrazole derivatives using 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole as a precursor. The reaction conditions were optimized to achieve high yields and purity levels. This work highlights the versatility of this compound in generating diverse pyrazole derivatives for further biological evaluation .

In another research project focusing on the biological activity of pyrazole compounds, 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole was evaluated for its anti-inflammatory effects. Results indicated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

作用機序

The mechanism of action of 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole depends on its specific application. In Suzuki-Miyaura coupling, the dioxaborolane group acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

類似化合物との比較

Pyrazole Derivatives with Boronate Esters

Key Insights :

- Substituent Effects : The 3,5-dimethyl groups on the pyrazole ring in the target compound enhance steric stability, favoring regioselective cross-coupling compared to unsubstituted analogues .

- Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit increased electronegativity, improving binding affinity in medicinal applications but requiring harsher reaction conditions due to reduced boronate reactivity .

Pyrazole-Boronate Hybrids with Additional Functional Groups

Key Insights :

Non-Pyrazole Boronate Analogues

| Compound Name | Core Structure | Relevance to Target Compound |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenylboronic Acid | Boronic acid + phenyl | Lacks pyrazole ring; simpler synthesis but lower stability in aqueous conditions |

| 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline | Aniline + boronate | Amino group enables diverse functionalization but reduces boronate reactivity |

Key Insights :

- The pyrazole ring in the target compound provides chelation sites for transition metals (e.g., Pd, Cu), enhancing catalytic efficiency in coupling reactions compared to non-heterocyclic boronate esters .

生物活性

3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |

| Molecular Formula | C17H23BN2O2 |

| Molecular Weight | 298.19 g/mol |

| CAS Number | 937796-06-0 |

| PubChem CID | 24229763 |

Structure

The molecular structure features a pyrazole ring substituted with a dimethyl group and a phenyl group attached to a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its biological activity.

Research indicates that compounds similar to 3,5-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole may exhibit various biological activities through different mechanisms:

- Antioxidant Activity : The dioxaborolane moiety can enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit certain enzymes involved in metabolic pathways. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes which are implicated in inflammation.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various bacterial strains.

Pharmacological Effects

The biological effects of this compound have been investigated in several studies:

- Anti-inflammatory Effects : In vitro assays have shown that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various pyrazole derivatives. The results demonstrated that compounds with similar structures to 3,5-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole showed significant radical scavenging activity and reduced lipid peroxidation in cellular models .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, researchers tested several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds containing the dioxaborolane structure exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory properties of pyrazole derivatives in animal models of arthritis. The results indicated that treatment with these compounds led to a significant decrease in joint swelling and pain associated with inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety as a key functional group. A common approach involves coupling a pyrazole-containing aryl halide with a pinacol boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol/water . Reaction conditions such as temperature (80–100°C), catalyst loading (1–5 mol%), and base (e.g., Na₂CO₃) significantly impact yield. For example, prolonged reflux in ethanol (2–6 hours) may optimize intermediate formation . Purification via recrystallization (DMF/EtOH mixtures) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the absence of protons from precursor boronic esters (e.g., pinacol methyl groups at δ 1.3 ppm) and the presence of pyrazole ring protons (δ 6.0–7.5 ppm) .

- XRD : Confirm crystal structure and dihedral angles between the pyrazole ring and arylboronate group, which typically range between 10–20° .

- FTIR : B-O stretching vibrations near 1350–1400 cm⁻¹ and pyrazole C-N stretches at 1500–1600 cm⁻¹ validate functional groups .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) to validate experimental XRD data. For instance, discrepancies in dihedral angles between computational predictions and crystallographic results (e.g., ±5°) may indicate steric effects or intermolecular interactions . Pairing NMR chemical shift predictions (via GIAO-DFT) with experimental spectra can resolve ambiguities in regiochemistry or substituent orientation .

Q. What strategies are recommended when encountering contradictory data in cross-coupling reactions involving this boron-containing pyrazole?

- Methodological Answer : Contradictions in reaction yields or byproduct formation often stem from catalyst selection or solvent polarity. For example:

- Catalyst Optimization : Compare Pd(OAc)₂ with PdCl₂(dppf) to address steric hindrance from the 3,5-dimethylpyrazole group .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) against toluene/ethanol mixtures to stabilize reactive intermediates .

- Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative side reactions .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

- Methodological Answer :

- MTT Assay : Assess antiproliferative activity using human cancer cell lines (e.g., HeLa, MCF-7) with 3,5-diphenylpyrazole derivatives as positive controls .

- LDH Release Assay : Quantify membrane integrity disruption; include untreated cells and Triton X-100 lysed cells as negative/positive controls .

- Oxidative Stress Markers : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) using commercial kits, normalizing results to protein content .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Structural Analog Comparison : Compare substituent effects (e.g., 4-fluorophenyl vs. 3,5-dimethyl groups) using SAR studies .

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) across studies .

- Meta-Analysis : Aggregate data from multiple sources (e.g., crystallography, NMR, bioassays) to identify outliers or confounding variables .

Experimental Design Considerations

Q. What precautions are critical when handling the boronate ester moiety during synthesis?

- Methodological Answer :

- Moisture Sensitivity : Conduct reactions under anhydrous conditions or use molecular sieves to prevent hydrolysis of the dioxaborolan ring .

- Purification : Avoid aqueous workups for intermediates; opt for column chromatography (silica gel, hexane/EtOAc) .

Tables for Key Data

| Characterization Data | Expected Values | References |

|---|---|---|

| ¹H NMR (δ, ppm) | 6.8–7.5 (aryl-H), 2.3–2.6 (CH₃) | |

| XRD Dihedral Angle | 11.5°–16.7° (pyrazole vs. aryl) | |

| B-O Stretching (FTIR) | 1350–1400 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。